molecular formula C10H10ClN3 B2415937 2-chloro-N-ethylquinazolin-4-amine CAS No. 81683-37-6

2-chloro-N-ethylquinazolin-4-amine

Cat. No.: B2415937
CAS No.: 81683-37-6
M. Wt: 207.66
InChI Key: YFIGAAOCPBNSER-UHFFFAOYSA-N
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Description

2-chloro-N-ethylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethylquinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-ethylquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other quinazoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-ethylquinazolin-4-amine involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The compound may also interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-ethylquinazolin-4-amine is unique due to the presence of both the chlorine atom and the ethylamine group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to its analogs .

Properties

IUPAC Name

2-chloro-N-ethylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-2-12-9-7-5-3-4-6-8(7)13-10(11)14-9/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIGAAOCPBNSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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